Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-dichlorophenyl)-N-methyl-
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Overview
Description
3-(3,4-dichlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes both imidazo and pyrazine rings, making it an interesting subject for various scientific studies. It is known for its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 3-(3,4-dichlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid can lead to the formation of the desired heterocyclic core . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
3-(3,4-dichlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits significant antimicrobial and antiviral activities, making it a candidate for developing new antibiotics and antiviral drugs.
Medicine: Its anti-inflammatory and antitumor properties are being explored for potential therapeutic applications in treating inflammatory diseases and cancers.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
3-(3,4-dichlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine can be compared with other similar compounds, such as:
Pyrazine derivatives: These compounds share the pyrazine ring structure and exhibit similar biological activities, including antimicrobial and antitumor properties.
Imidazo[1,2-a]pyrazine derivatives: These compounds have a similar core structure and are studied for their potential therapeutic applications.
Triazolo[4,3-a]pyrazine derivatives: These compounds also feature a pyrazine ring and are known for their antibacterial and antiviral activities
The uniqueness of 3-(3,4-dichlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine lies in its specific substitution pattern and the combination of imidazo and pyrazine rings, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
787590-96-9 |
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Molecular Formula |
C13H10Cl2N4 |
Molecular Weight |
293.15 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C13H10Cl2N4/c1-16-12-13-18-7-11(19(13)5-4-17-12)8-2-3-9(14)10(15)6-8/h2-7H,1H3,(H,16,17) |
InChI Key |
VENGPAUVRMOGCR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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